6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine
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Overview
Description
6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine is a heterocyclic compound that belongs to the class of isoindole derivatives. These compounds are known for their significant biological and pharmacological activities. The presence of a chlorine atom and an isoindole ring in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Another method involves the 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoate followed by an intramolecular aza-Michael reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like zinc and ammonium formate.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: DDQ, room temperature.
Reduction: Zinc, ammonium formate.
Substitution: Various electrophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine involves its interaction with various molecular targets and pathways. The isoindole nucleus is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The presence of the chlorine atom may enhance its binding affinity and specificity towards certain targets, contributing to its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
- 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
Uniqueness
6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to other isoindole derivatives. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
108313-53-7 |
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Molecular Formula |
C12H12ClN3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
6-chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine |
InChI |
InChI=1S/C12H12ClN3/c13-8-2-1-6-4-9-10(5-7(6)3-8)12(15)16-11(9)14/h1-5,11-12,16H,14-15H2 |
InChI Key |
KQOGNSRQOIVCBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C(NC3N)N)Cl |
Origin of Product |
United States |
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